molecular formula C14H20N2 B589724 7-Benzyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-52-8

7-Benzyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B589724
CAS No.: 135380-52-8
M. Wt: 216.328
InChI Key: SSKGDQBPVMFYNR-UHFFFAOYSA-N
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Description

“7-Benzyl-2,7-diazaspiro[3.5]nonane” is a chemical compound with the molecular formula C14H20N2 . It is a white solid and has a molecular weight of 216.33 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H20N2/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14/h1-5,15H,6-12H2 . This code provides a unique representation of the molecule’s structure. The structure of the molecule can also be found on various chemical databases .


Physical and Chemical Properties Analysis

“this compound” is a white solid . Its molecular weight is 216.33 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Antitubercular Agents : A series of new benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

  • Anticonvulsant Agents : Compounds with a 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-dione structure have been studied for their potential as anticonvulsant agents. This research explored the structure-property relationship of these compounds through both experimental and theoretical methods (Lazić et al., 2017).

  • Antibacterial Agents : Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane showed potent Gram-positive and Gram-negative activity, particularly when N-alkylated (Culbertson et al., 1990).

  • Synthesis of Spiroindolines : The spiroindoline skeleton, featuring 2,7-diazaspiro[4.4]nonane, is present in various biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, demonstrating the chemical significance of this structure in organic synthesis (Pan et al., 2020).

  • Osteoclast Activity Inhibition : Novel 2,7-Diazaspiro[4,4]nonane derivatives have been developed to inhibit osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation. This research highlights the therapeutic potential of these compounds in osteoporosis treatment (Mounier et al., 2020).

  • Anxiolytic Activity : Research into derivatives of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione for potential anxiolytic activity has been conducted. This study synthesized new compounds to explore their effectiveness in binding to the 5-HT1A receptor, a target for anxiolytic drugs (Kossakowski et al., 1998).

  • Polymer Chemistry : The synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione demonstrates the application of this moiety in the field of polymer chemistry. These polyesters exhibit excellent thermal stability and are potential materials for various industrial applications (Bucio et al., 2005).

Safety and Hazards

The safety data sheet (SDS) for “7-Benzyl-2,7-diazaspiro[3.5]nonane” provides information about its potential hazards . It’s important to handle this compound with care and follow appropriate safety measures. The SDS includes pictograms and precautionary statements for safe handling .

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKGDQBPVMFYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657787
Record name 7-Benzyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-52-8
Record name 7-(Phenylmethyl)-2,7-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135380-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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